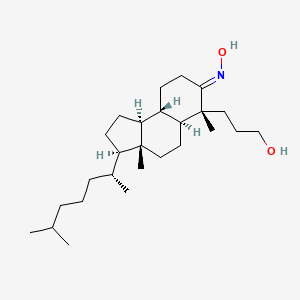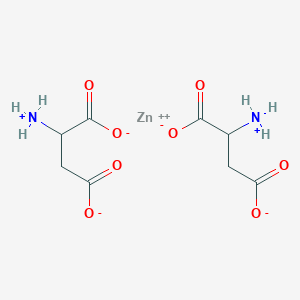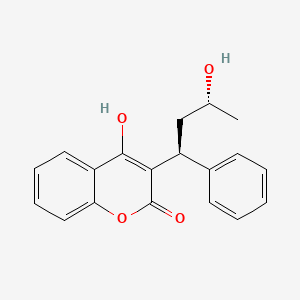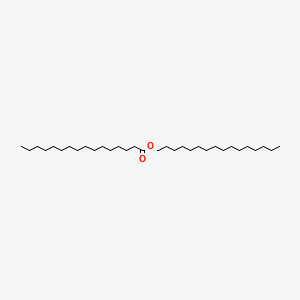![molecular formula C23H27ClN4O2 B10822360 7-[(4-chlorophenyl)methyl-[2-(diethylamino)ethyl]amino]-2-oxochromene-3-carboximidamide](/img/structure/B10822360.png)
7-[(4-chlorophenyl)methyl-[2-(diethylamino)ethyl]amino]-2-oxochromene-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 5b, referenced by the PubMed ID 25974655, is a synthetic organic compound. . This compound has been studied for its potential therapeutic applications, particularly in the context of neurological disorders.
Preparation Methods
The synthesis of compound 5b involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are detailed in the original research article. Generally, the preparation involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Compound 5b undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen, halogens, and water.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a model compound to study the mechanisms of various chemical reactions.
Biology: It is used to study the function of the ASIC1a ion channel and its role in various physiological processes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as chronic pain and epilepsy.
Industry: It can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
Compound 5b exerts its effects by binding to the ASIC1a ion channel and inhibiting its activity. This inhibition prevents the influx of sodium ions into the cell, which can modulate neuronal excitability and reduce pain signals. The molecular targets and pathways involved include the ASIC1a ion channel and downstream signaling pathways that regulate neuronal activity.
Comparison with Similar Compounds
Compound 5b is unique in its specific inhibition of the ASIC1a ion channel. Similar compounds include other ASIC1a antagonists, such as amiloride and benzamil. compound 5b has been shown to have higher specificity and potency compared to these other compounds .
Properties
Molecular Formula |
C23H27ClN4O2 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl-[2-(diethylamino)ethyl]amino]-2-oxochromene-3-carboximidamide |
InChI |
InChI=1S/C23H27ClN4O2/c1-3-27(4-2)11-12-28(15-16-5-8-18(24)9-6-16)19-10-7-17-13-20(22(25)26)23(29)30-21(17)14-19/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H3,25,26) |
InChI Key |
VVYLUODGYRRACW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)Cl)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate](/img/structure/B10822289.png)




![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine](/img/structure/B10822318.png)
![2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)

![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol](/img/structure/B10822325.png)

![(9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B10822351.png)
